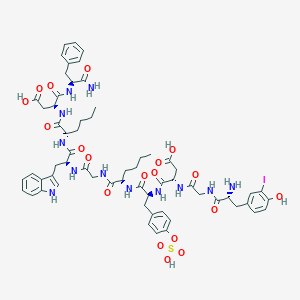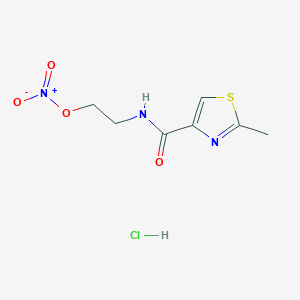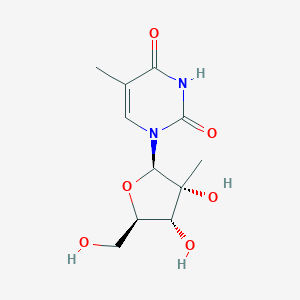
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
RNA Modification Detection
“5-Methyl-2’-C-methyl-uridine” plays a crucial role in the detection of uridine modifications in RNA . A method of N-cyclohexyl-N’-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labelling coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) analysis has been established for the sensitive determination of uridine modifications in RNA . This method has increased the detection sensitivities of uridine modifications in RNA up to 1408 fold upon CMCT labelling .
Methylation of mRNA
Methylation is the most prevalent modification occurring in mRNA and the methyl group is mainly decorated in the adenine, cytosine, and guanine base or in the 2′-hydroxyl group of ribose . However, methylation of the uracil base (5-methyluridine, m5U) has not been discovered in mRNA of eukaryotes . The distinct existence of m5U in mRNA of various mammalian cells and tissues has been identified .
Source of Methyl Group
The stable isotope tracing monitored by mass spectrometry revealed that the methyl group of m5U originated from S-adenosyl-L-methionine (SAM) . This discovery expanded the list of modifications occurring in mRNA of mammals .
Pyrimidine Catabolism
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA . The genetic disruption of 5mU degradation in the NSH1 mutant causes m5U to occur in mRNA and results in reduced seedling growth .
RNA Modification
5-Methylated uridine (m5U) is an abundant RNA modification (m5U/U ∼1%) in Arabidopsis . It is introduced mainly by tRNA-SPECIFIC METHYLTRANSFERASE 2A and 2B .
Impact on mRNA Processing
The modifications play versatile roles in mRNA processing and eventually affect the epitranscriptomic state of cells . Upon RNA turnover, modified nucleotides such as N6-methyladenosine monophosphate (N6-mAMP), pseudouridine monophosphate (ΨMP) and 5-methylcytdine monophosphate, are released together with other canonical nucleotides .
Mécanisme D'action
Target of Action
It’s known that similar compounds like uridine analogs often interact with enzymes involved in nucleic acid synthesis .
Mode of Action
Nucleoside analogs generally function through three common modes of action :
Biochemical Pathways
It’s known that nucleosides are involved in several biochemical processes, such as cellular signaling pathways and metabolism .
Pharmacokinetics
The molecular weight of the compound is 27225 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
It’s known that 5-methyluridine is a pyrimidine nucleoside and a methylated form of uridine . It’s also known that 5-Methyluridine is present in tRNA, formed during its post-transcriptional modification by the methylation of uridine .
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7-,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLFEHXOHVVIKL-LUQPRHOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

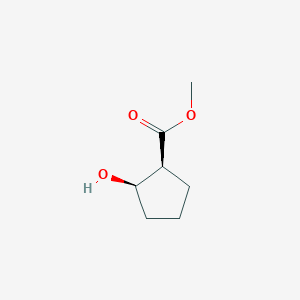
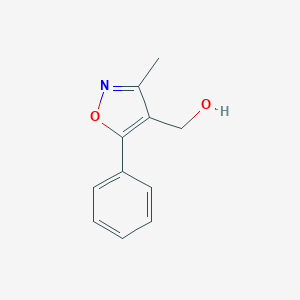
![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
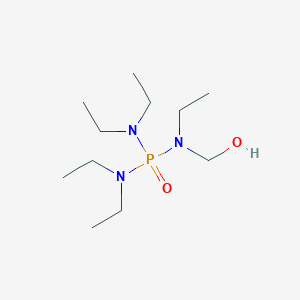


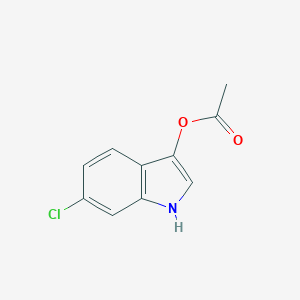
![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)
